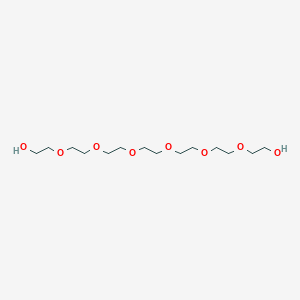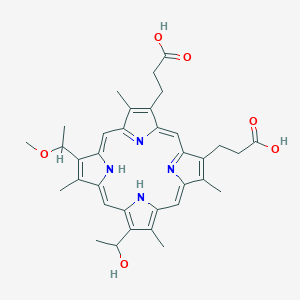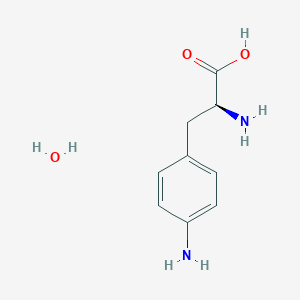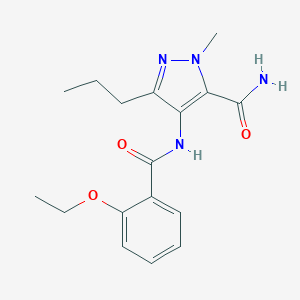
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a yellow crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry.
作用機序
The mechanism of action of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) kinase. The compound binds to the ATP-binding site of the kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline include:
1. Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is attributed to the compound's ability to inhibit protein kinases and modulate cellular processes.
2. Modulation of Apoptosis: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is attributed to the compound's ability to modulate the expression of various apoptotic genes and proteins.
3. Modulation of Cell Signaling: The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
The advantages and limitations of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline for lab experiments include:
Advantages:
1. High Potency: The compound exhibits high potency in inhibiting protein kinases, which makes it a valuable tool for studying various cellular processes.
2. Fluorescence Properties: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules.
3. Drug Discovery Potential: The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
Limitations:
1. Toxicity: The compound exhibits some degree of toxicity, particularly at high concentrations. This can limit its use in certain lab experiments.
2. Specificity: The compound exhibits specificity for certain protein kinases, which can limit its use for studying other cellular processes.
3. Stability: The compound exhibits some degree of instability, particularly in aqueous solutions. This can limit its use in certain lab experiments.
将来の方向性
There are several future directions for the study of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline, including:
1. Structure-Activity Relationship Studies: Further studies can be conducted to explore the structure-activity relationship of the compound, particularly in relation to its inhibition of protein kinases.
2. Drug Discovery: The compound's potential as a drug candidate can be further explored, particularly for the treatment of cancer and other diseases.
3. Biomolecule Detection: The compound's fluorescence properties can be further explored for the detection and quantification of biomolecules, such as DNA, RNA, and proteins.
4.
In Vivo
Studies: Further studies can be conducted to evaluate the compound's efficacy and safety in animal models, particularly for the treatment of cancer and other diseases.
Conclusion:
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that exhibits high potency in inhibiting protein kinases and modulating various cellular processes. The compound's potential applications in scientific research, particularly in the fields of biochemistry and drug discovery, make it a valuable tool for studying various cellular processes. Further studies are needed to explore the compound's structure-activity relationship, drug discovery potential, biomolecule detection, and in vivo efficacy and safety.
合成法
The synthesis of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the reaction of 2,4-dinitroaniline with 6-methylquinazoline-2-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline has been used in various scientific research applications, including:
1. Protein Kinase Inhibition: The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling and regulation. By inhibiting protein kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.
2. Fluorescence Detection: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules, such as DNA, RNA, and proteins. The fluorescence intensity of the compound can be modulated by changing the pH, temperature, and solvent conditions.
3. Drug Discovery: The compound has been screened for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
特性
CAS番号 |
5660-98-0 |
|---|---|
製品名 |
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline |
分子式 |
C21H14N4O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
6-methyl-2,4-bis(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C21H14N4O4/c1-13-2-11-19-18(12-13)20(14-3-7-16(8-4-14)24(26)27)23-21(22-19)15-5-9-17(10-6-15)25(28)29/h2-12H,1H3 |
InChIキー |
DCDQOOXOCBKDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)








